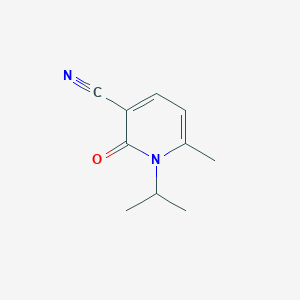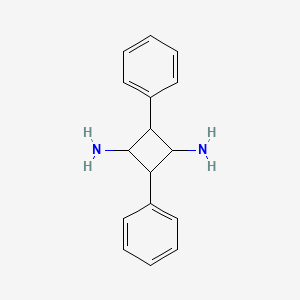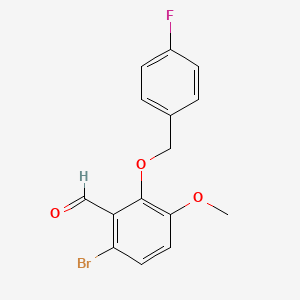
6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde is an organic compound that features a bromine atom, a fluorobenzyl group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-hydroxy-3-methoxybenzaldehyde, followed by the introduction of the 4-fluorobenzyl group through an etherification reaction. The reaction conditions often require the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and fluorine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzoic acid.
Reduction: 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzyl alcohol.
Scientific Research Applications
6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Material Science: It can be used in the design and synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde
- 6-Bromo-2-((4-methylbenzyl)oxy)-3-methoxybenzaldehyde
- 6-Bromo-2-((4-nitrobenzyl)oxy)-3-methoxybenzaldehyde
Uniqueness
6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde is unique due to the presence of the fluorine atom in the benzyl group, which can significantly affect its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C15H12BrFO3 |
|---|---|
Molecular Weight |
339.16 g/mol |
IUPAC Name |
6-bromo-2-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-7-6-13(16)12(8-18)15(14)20-9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3 |
InChI Key |
GKSDJHUFVOKKOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


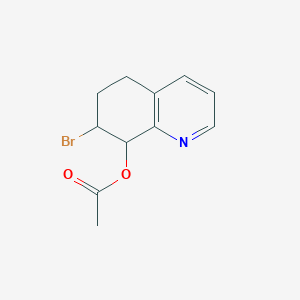
![2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B12996084.png)
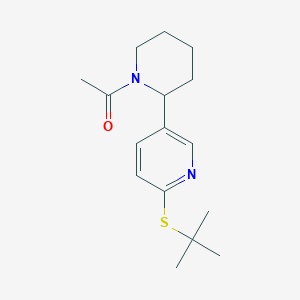
![Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12996098.png)

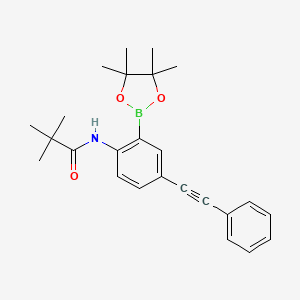
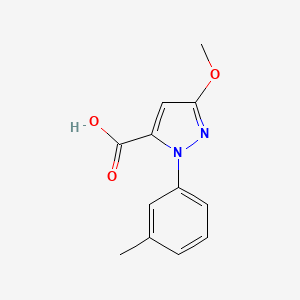
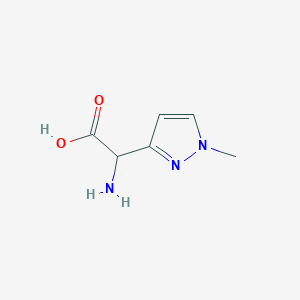
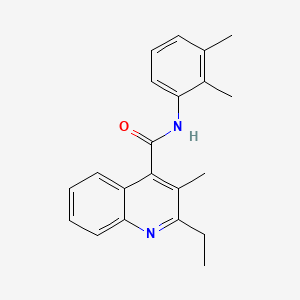


![(4-Oxaspiro[2.4]heptan-5-yl)methanol](/img/structure/B12996151.png)
